molecular formula C11H11N3O3S B3007945 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine CAS No. 423738-98-1

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B3007945
CAS No.: 423738-98-1
M. Wt: 265.29
InChI Key: IXMMDSSNFJJMNS-UHFFFAOYSA-N
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Description

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the sixth position and a morpholine ring at the second position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins. This leads to a decrease in inflammation and pain, which are downstream effects of prostaglandin production.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with morpholine derivatives. One common method includes the condensation of 6-nitrobenzo[d]thiazol-2-amine with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods would involve large-scale reactions with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used to reduce the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Reduction: The major product of the reduction of the nitro group is 4-(6-aminobenzo[d]thiazol-2-yl)morpholine.

    Substitution: Depending on the substituent introduced, various substituted benzothiazole derivatives can be formed.

Scientific Research Applications

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(6-Aminobenzo[d]thiazol-2-yl)morpholine: This compound is similar but has an amino group instead of a nitro group.

    4-(6-Methoxybenzo[d]thiazol-2-yl)morpholine: This derivative has a methoxy group at the sixth position of the benzothiazole ring.

Uniqueness

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in studies related to electron-withdrawing effects and their impact on biological activity.

Properties

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-14(16)8-1-2-9-10(7-8)18-11(12-9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMMDSSNFJJMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975192
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-06-3
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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